Adreview (TN)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

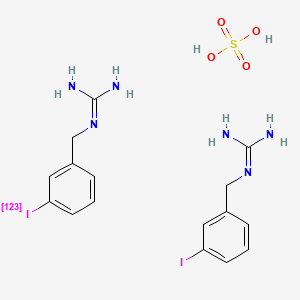

Adreview (TN) is a radiopharmaceutical compound used primarily in diagnostic imaging. It is a synthetic guanethidine derivative that is labeled with the radioactive isotope iodine-123. This compound is particularly useful in gamma-scintigraphy for imaging adrenergically innervated tissues, such as those found in the adrenal glands, heart, and certain types of tumors like pheochromocytomas and neuroblastomas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Adreview (TN) is synthesized by introducing iodine-123 into the molecular structure of iobenguane. The process involves the use of a cyclotron to produce iodine-123, which is then incorporated into the iobenguane molecule through an isotope exchange reaction . The reaction conditions typically require a controlled environment to ensure the correct incorporation of the radioactive isotope.

Industrial Production Methods

The industrial production of iobenguane sulfate I 123 involves several steps to ensure high purity and specific activity. The compound is prepared as a sterile solution containing iobenguane sulfate, with a portion of the molecules labeled with iodine-123. The solution is then packaged in single-dose or multiple-dose containers that are adequately shielded to protect against radiation .

Analyse Chemischer Reaktionen

Types of Reactions

Adreview (TN) primarily undergoes isotope exchange reactions. The compound is stable under physiological conditions and does not undergo significant chemical transformations in the body .

Common Reagents and Conditions

The synthesis of iobenguane sulfate I 123 involves the use of iodine-123, which is produced in a cyclotron. The reaction conditions require careful control of temperature, pH, and radiation shielding to ensure the safe and effective incorporation of the radioactive isotope .

Major Products Formed

The major product formed from the synthesis of iobenguane sulfate I 123 is the radiolabeled compound itself. There are no significant by-products, as the reaction is designed to maximize the yield of the desired radiopharmaceutical .

Wissenschaftliche Forschungsanwendungen

Adreview (TN) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for diagnostic imaging of adrenergically innervated tissues to detect tumors such as pheochromocytomas and neuroblastomas . It is also used to assess the sympathetic innervation of the myocardium in patients with heart failure .

In chemistry and biology, iobenguane sulfate I 123 is used as a tracer to study the function of adrenergic nerve terminals. Its ability to be taken up and stored in these nerve terminals allows researchers to visualize and quantify adrenergic activity in various tissues .

Wirkmechanismus

Adreview (TN) is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. Once inside the nerve terminals, it is stored in presynaptic storage vesicles. The compound is rapidly cleared from systemic circulation and accumulates in adrenergically innervated tissues, allowing for gamma-scintigraphic imaging of these tissues and their associated organs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Iobenguane sulfate I 131: Similar to iobenguane sulfate I 123, but labeled with iodine-131, which is used for therapeutic purposes rather than diagnostic imaging.

Noradrenaline: A naturally occurring neurotransmitter that shares structural similarities with iobenguane.

Guanethidine: A synthetic compound that also targets adrenergic nerve terminals but is used primarily for its antihypertensive effects.

Uniqueness

Adreview (TN) is unique in its ability to provide high-resolution gamma-scintigraphic images of adrenergically innervated tissues. Its specific uptake and storage in adrenergic nerve terminals make it an invaluable tool for diagnosing and studying diseases related to these tissues .

Eigenschaften

Molekularformel |

C16H22I2N6O4S |

|---|---|

Molekulargewicht |

644.3 g/mol |

IUPAC-Name |

2-[(3-(123I)iodanylphenyl)methyl]guanidine;2-[(3-iodophenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4;; |

InChI-Schlüssel |

XNACDNPGABUBFR-RQFGJZQWSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |

Kanonische SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.